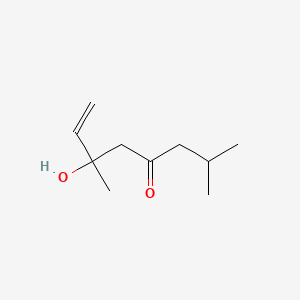

(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

71547-63-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

6-hydroxy-2,6-dimethyloct-7-en-4-one |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |

InChI Key |

HPKAJXIDKBSLHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)CC(C)(C=C)O |

Origin of Product |

United States |

Natural Occurrence and Chemo Ecological Context of Octenones

Detection and Isolation from Natural Sources

(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one has been identified in the essential oils and metabolic profiles of a select number of plant species. Notably, it has been detected, although not quantified, in citrus fruits. Its presence has also been specifically reported in the plant Zanthoxylum armatum, a species within the Rutaceae family, which is also home to the Citrus genus. The detection of this compound in these plants suggests its potential role in their chemical ecology, possibly contributing to their characteristic aroma profiles or acting as a signaling molecule.

| Natural Source | Family | Part | Compound |

| Citrus spp. | Rutaceae | Fruit | (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one |

| Zanthoxylum armatum | Rutaceae | Not Specified | (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one |

This table summarizes the known plant sources of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one.

The molecular structure of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, which is composed of a ten-carbon skeleton, strongly indicates its classification as a monoterpenoid. Monoterpenoids are a large class of natural products derived from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form the C10 intermediate, geranyl pyrophosphate (GPP), which is the direct precursor to the vast array of monoterpenes.

The biosynthesis of acyclic monoterpenoids like (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one begins with GPP. Through the action of various terpene synthase enzymes, GPP can be converted into a variety of linear hydrocarbon or alcohol backbones. Subsequent enzymatic modifications, such as hydroxylations and oxidations, often catalyzed by cytochrome P450 monooxygenases and dehydrogenases, introduce further functional groups, leading to the formation of more complex structures like the target compound. A structurally related compound, 2,6-Dimethyl-7-octen-2-ol, is also classified as a monoterpenoid, further supporting this biosynthetic origin.

Broader Natural Product Families Featuring Octenone Scaffolds

The octenone chemical framework is a recurring motif found in a diverse range of natural products, extending from simple acyclic molecules to complex, bridged polycyclic structures. These compounds originate from different biosynthetic pathways and exhibit a wide array of biological activities.

Chamaecypanone C is a bicyclo[2.2.2]octenone-containing natural product isolated from the heartwood of the Japanese cypress, Chamaecyparis obtusa. organic-chemistry.org This compound possesses a highly rigid and complex bridged polycyclic architecture. nih.govnih.gov Its discovery and potent biological activities have made it a subject of significant interest in the field of synthetic organic chemistry. organic-chemistry.orgnih.gov

| Natural Product | Core Structure | Natural Source |

| Chamaecypanone C | Bicyclo[2.2.2]octenone | Chamaecyparis obtusa (Japanese cypress) |

This table highlights an example of a complex natural product featuring a bicyclo-octenone scaffold.

The formation of octenone structures in nature is not limited to a single biosynthetic route. At least two distinct pathways are known to produce compounds containing this chemical moiety.

One major pathway involves the oxidative cleavage of fatty acids. For instance, the well-known C8 compound 1-octen-3-ol (B46169) is formed from linoleic acid through the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. This pathway is prevalent in fungi and plants and is responsible for the generation of various volatile compounds.

Conversely, the biosynthesis of monoterpenoid-derived octenones, such as (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, follows a completely different route originating from geranyl pyrophosphate (GPP). A plausible biosynthetic hypothesis for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one involves:

Formation of an Acyclic Monoterpene Alcohol: A terpene synthase enzyme could convert GPP into an acyclic alcohol intermediate, such as linalool (B1675412) or geraniol.

Hydration/Hydroxylation: A hydratase or a cytochrome P450 monooxygenase could introduce a hydroxyl group at the C6 position.

Oxidation: A dehydrogenase enzyme would then oxidize a hydroxyl group at the C4 position to form the ketone, yielding the final octenone structure.

The formation of more complex bridged polycyclic structures like Chamaecypanone C is proposed to involve sophisticated enzymatic reactions, such as enzyme-catalyzed Diels-Alder cycloadditions. nih.gov The proposed biosynthesis of Chamaecypanone C involves an endo [4+2] cycloaddition between a cyclohexadienone precursor and a cyclopentadiene (B3395910) derivative, followed by subsequent oxidation. lookchem.com Such pericyclic reactions, guided by enzymes, allow for the construction of intricate three-dimensional molecular architectures from simpler linear or monocyclic precursors. nih.gov

Reactivity, Chemical Transformations, and Derivative Chemistry of + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One

Functional Group Reactivity Analysis

(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one possesses three distinct functional groups that can be selectively targeted to yield a diverse array of derivatives. The interplay of the ketone, tertiary hydroxyl group, and terminal alkene allows for a wide range of chemical manipulations.

Ketone Functional Group Transformations

The ketone moiety at the C-4 position is a prime site for nucleophilic addition and reduction reactions. Standard ketone chemistry can be applied to modify this functional group, leading to a variety of structural changes.

Reduction: The ketone can be stereoselectively reduced to the corresponding secondary alcohol, yielding a diol. This transformation can be achieved using various reducing agents, with the stereochemical outcome often depending on the reagent and reaction conditions chosen. Common reagents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. Biocatalytic reductions using microorganisms or isolated enzymes can also offer high stereoselectivity. nih.govwikipedia.org

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the ketone would result in the formation of a tertiary alcohol at the C-4 position. This reaction allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents, expanding the carbon skeleton of the molecule.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, using a phosphorus ylide. This would introduce a new carbon-carbon double bond at the C-4 position, offering a pathway to further functionalization.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | NaBH4, LiAlH4, Biocatalysts | Secondary Alcohol |

| Alkylation | R-MgX, R-Li | Tertiary Alcohol |

| Olefination | Ph3P=CHR | Alkene |

Hydroxyl Functional Group Reactions

The tertiary hydroxyl group at the C-6 position is a key functional handle for introducing a variety of substituents and for modifying the molecule's properties.

Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides or anhydrides in the presence of a base, or with carboxylic acids under acidic catalysis (Fischer esterification). This transformation is useful for installing various ester functionalities, which can influence the molecule's biological activity and physical properties.

Etherification: Formation of an ether linkage is another common transformation. This can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Protection: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for tertiary alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers).

| Transformation | Reagent(s) | Product Functional Group |

| Esterification | Acyl chloride/anhydride, Carboxylic acid | Ester |

| Etherification | NaH, R-X | Ether |

| Protection | TMSCl, TBDMSCl | Silyl Ether |

Alkene Functional Group Chemistry

The terminal alkene at the C-7 position is susceptible to a variety of electrophilic addition reactions, allowing for the introduction of new functional groups at the terminus of the molecule.

Hydrogenation: Catalytic hydrogenation of the double bond, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), would saturate the alkene to yield the corresponding 6-hydroxy-2,6-dimethyl-octan-4-one.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols or other functionalized products.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would result in the formation of a vicinal dihalide.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol at the C-8 position.

| Transformation | Reagent(s) | Product Functional Group(s) |

| Hydrogenation | H2, Pd/C or PtO2 | Alkane |

| Epoxidation | m-CPBA | Epoxide |

| Halogenation | Br2, Cl2 | Vicinal Dihalide |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary Alcohol |

Rearrangement Reactions (e.g., Cope Rearrangement in related systems)

The 1,5-diene-like scaffold present in certain derivatives of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one makes it a potential candidate for sigmatropic rearrangements, such as the Cope rearrangement. wikipedia.orgmasterorganicchemistry.com For the parent compound to undergo a Cope rearrangement, the hydroxyl group would need to be eliminated or transformed to create a 1,5-diene system.

The Cope rearrangement is a thermally or photochemically induced dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of a 1,5-diene. wikipedia.org In a related system, the Oxy-Cope rearrangement, a hydroxyl group is present at the C-3 or C-4 position of the 1,5-diene. masterorganicchemistry.comorganic-chemistry.org Upon rearrangement, an enol is formed, which then tautomerizes to a carbonyl compound, providing a thermodynamic driving force for the reaction. masterorganicchemistry.com While a direct Cope rearrangement of the title compound is not feasible, its derivatives could be designed to undergo such transformations, leading to the formation of complex cyclic or acyclic structures.

Regioselective and Stereoselective Transformations

The presence of multiple reactive sites in (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one necessitates the use of regioselective and stereoselective reactions to achieve specific synthetic outcomes.

Regioselectivity: In reactions involving the alkene, the choice of reagents can dictate the regiochemical outcome. For instance, the hydroboration-oxidation sequence leads to the anti-Markovnikov alcohol, whereas acid-catalyzed hydration would favor the Markovnikov product. chemistrysteps.com Similarly, selective protection of the hydroxyl group over reaction at the ketone can be achieved by choosing appropriate protecting groups and reaction conditions.

Stereoselectivity: The existing stereocenter at C-6 can influence the stereochemical outcome of reactions at other positions, a phenomenon known as diastereoselection. For example, the reduction of the ketone at C-4 can lead to the formation of two diastereomeric alcohols. The ratio of these diastereomers can often be controlled by the choice of reducing agent and reaction conditions. wikipedia.orgencyclopedia.pub Furthermore, asymmetric reagents or catalysts can be employed to control the stereochemistry of reactions, such as the epoxidation of the alkene or the reduction of the ketone.

Synthesis of Structural Analogues and Hybrid Molecules

The chemical scaffold of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one serves as a valuable starting point for the synthesis of a variety of structural analogues and hybrid molecules with potential applications in fragrance, agrochemical, and pharmaceutical research.

A notable synthetic route for a structurally related compound, (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone, a pheromone component of the bostrychid beetle, has been reported. nih.gov This synthesis starts from (2R,4S,5R)-2,4-dimethyl-5-heptanolide, highlighting a strategy that could be adapted for the synthesis of analogues of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one.

Oxidative Transformations of Related Octenones (e.g., Ozonolysis products of related alcohols)

The carbon-carbon double bond in octenone derivatives is susceptible to oxidative cleavage by potent oxidizing agents such as ozone. This reaction, known as ozonolysis, is a powerful synthetic tool for the formation of carbonyl compounds. The outcome of the reaction is dependent on the workup conditions employed. Reductive workup typically yields aldehydes or ketones, while oxidative workup leads to carboxylic acids.

A pertinent example of such a transformation is the ozonolysis of dihydromyrcenol (B102105) (2,6-dimethyl-7-octen-2-ol), an alcohol structurally related to the titular compound. Studies on the surface-phase reaction of dihydromyrcenol with ozone have identified several oxidation products. These findings provide valuable insight into the expected products from the ozonolysis of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one, as the reactive vinyl group is conserved between the two molecules.

The reaction of dihydromyrcenol with ozone leads to the cleavage of the double bond, resulting in the formation of smaller, oxygenated molecules. The positively identified and proposed reaction products from the ozonolysis of dihydromyrcenol are detailed below.

Research Findings from Dihydromyrcenol Ozonolysis

The ozonolysis of dihydromyrcenol has been investigated to understand its impact on indoor air quality, as it is a common fragrance ingredient. The reaction proceeds via the formation of an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent cleavage of the ozonide under different conditions yields a variety of products.

Table 1: Identified and Proposed Products from the Ozonolysis of Dihydromyrcenol

| Product Name | Chemical Formula | Classification | Detection Status |

| Glycolaldehyde | C₂H₄O₂ | Aldehyde, Alcohol | Positively Identified |

| 2,6-Dimethyl-5-heptenal | C₉H₁₆O | Aldehyde | Positively Identified |

| Glyoxal | C₂H₂O₂ | Dialdehyde | Positively Identified |

| 2,6-Dimethyl-4-heptenal | C₉H₁₆O | Aldehyde | Proposed |

| 6-Methyl-7-octen-2-one | C₉H₁₆O | Ketone | Proposed |

| 6-Methyl-6-hepten-2-one | C₈H₁₄O | Ketone | Proposed |

| 6-Methyl-5-hepten-2-one | C₈H₁₄O | Ketone | Proposed |

| 6-Hydroxy-6-methylheptan-2-one | C₈H₁₆O₂ | Ketone, Alcohol | Proposed |

Data sourced from studies on the surface-phase reaction of dihydromyrcenol with ozone.

Based on these findings, the ozonolysis of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one would be expected to cleave the 7-octene double bond. A reductive workup would likely yield a ketone and formaldehyde. An oxidative workup would be expected to produce a carboxylic acid and carbon dioxide. The specific conditions of the reaction would play a crucial role in determining the final product distribution.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, the expected molecular formula is C10H18O2. nih.gov The theoretical exact mass for the neutral molecule [M] is 170.1307 g/mol . In a typical HRMS experiment, the compound would be ionized, commonly forming protonated [M+H]+ or sodiated [M+Na]+ adducts. The instrument would then measure the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula. However, specific experimental HRMS data for this compound has not been reported in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy for Proton Environment Characterization

A ¹H NMR spectrum for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include signals for the vinyl protons of the C7-C8 double bond, the methine proton at C2, the methylene (B1212753) protons at C3 and C5, and the methyl protons at C1, C2', and C6. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning these protons and deducing their connectivity. For instance, the vinyl protons would likely appear as a multiplet in the range of 5-6 ppm. The protons on the carbon bearing the hydroxyl group and adjacent to the carbonyl group would also have characteristic chemical shifts. No specific, experimentally determined ¹H NMR data is currently available.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum would reveal ten distinct signals, corresponding to the ten carbon atoms in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon (C4, likely δ > 200 ppm), the carbons of the double bond (C7 and C8, likely in the δ 110-145 ppm range), the carbon bearing the hydroxyl group (C6), and the various aliphatic carbons. While general ranges for these functional groups are known, specific experimental chemical shifts for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one are not documented in the available resources.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To fully elucidate the structure and stereochemistry, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is essential for connecting the different spin systems and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximities between protons, providing critical information for determining the relative stereochemistry and preferred conformation of the molecule.

Detailed data from these advanced 2D NMR experiments for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one are not found in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, confirming connectivity and establishing absolute stereochemistry. As (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one is a liquid or oil at room temperature, it would likely need to be converted into a crystalline derivative (e.g., a p-bromobenzoate ester) for analysis. Such a study would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its molecular architecture. There are no published reports of the X-ray crystallographic analysis of this compound or any of its derivatives.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample. For a β-hydroxy ketone containing a vinyl chromophore, characteristic Cotton effects in the CD or ORD spectrum would be expected. The sign and magnitude of these effects could be compared with data from related compounds of known stereochemistry or with theoretical calculations to assign the absolute configuration at the C6 stereocenter. Specific experimental CD or ORD data for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one is not available in the scientific literature.

Mechanistic Biological Investigations of Octenone Derivatives

Molecular Interactions with Biological Macromolecules

Extensive literature searches did not yield specific studies on the molecular interactions of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one with biological macromolecules.

Ligand Binding Studies with Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs)

No specific data was found in the searched literature regarding ligand binding studies of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one with odorant-binding proteins (OBPs) or chemosensory proteins (CSPs).

Exploration of Binding Sites and Modes via Mutagenesis and Biochemical Assays

Information regarding the exploration of binding sites and modes of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one through mutagenesis and biochemical assays is not available in the public domain based on the conducted searches.

Cellular Response Modulations in Model Systems (non-human, non-clinical)

Effects on Phytopathogen Growth and Viability (Fungicidal Activity Mechanisms)

Specific research detailing the effects of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one on the growth and viability of phytopathogens, or the mechanisms behind any potential fungicidal activity, could not be located in the performed searches.

Anti-microbial Activities in In Vitro Models

While the antimicrobial activities of various plant extracts and essential oils have been studied, specific data on the in vitro antimicrobial activity of isolated (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one is not available in the searched literature.

Antioxidant Modulatory Effects

No specific studies detailing the antioxidant modulatory effects of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one were found in the comprehensive literature search.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Biological Systems

Exhaustive searches for peer-reviewed research articles and scientific databases did not yield any specific structure-activity relationship (SAR) studies for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one. SAR studies are fundamental in medicinal chemistry and chemical biology to understand how the chemical structure of a compound influences its biological activity. This typically involves synthesizing and testing a series of structurally related analogs to identify key functional groups and structural motifs responsible for the observed effects.

The absence of such studies for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one indicates that this specific molecule has likely not been a primary focus of extensive biological screening or drug development programs. While a synonym for this compound, "Tagetonol," has been associated with preliminary reports of antifungal activity against phytopathogens such as Rhizoctonia solani, the primary research detailing these findings and any subsequent SAR investigations could not be retrieved from the available scientific literature.

Therefore, no data tables or detailed research findings on the structure-activity relationships of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one in non-clinical biological systems can be provided at this time.

Role as Chemical Probes in Biological Research

Similarly, there is no evidence in the scientific literature to suggest that (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one has been developed or utilized as a chemical probe in biological research. Chemical probes are specialized small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular or organismal context. The development of a chemical probe requires a deep understanding of its mechanism of action, selectivity, and potency, often stemming from initial SAR studies.

The foundational research necessary to establish (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one as a reliable chemical probe, including target identification, validation, and the synthesis of tagged derivatives for visualization or affinity-based studies, has not been reported. Consequently, there are no research findings or data to present regarding its application in this capacity.

Computational and Theoretical Studies on + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, docking simulations can provide insights into its potential interactions with biological targets such as enzymes or receptors.

Research on other beta-hydroxy ketones has demonstrated the utility of molecular docking in elucidating binding modes. For instance, studies on novel synthetic β-hydroxy ketone derivatives have utilized molecular modeling to investigate their binding motifs within various receptors. medipol.edu.tr These simulations typically involve preparing the three-dimensional structure of the ligand, in this case, (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, and a target protein. The software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, the hydroxyl and ketone groups are key functional groups that can participate in hydrogen bonding with amino acid residues in a protein's active site. The flexible acyclic backbone allows the molecule to adopt various conformations to fit into a binding pocket. A hypothetical docking study of this compound against a generic enzyme active site might reveal the interactions detailed in the table below.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Affinity |

| Hydrogen Bond | Hydroxyl group (-OH) | Asp, Glu, Ser, Thr | High |

| Hydrogen Bond | Ketone group (C=O) | Arg, Lys, His | Moderate |

| Hydrophobic Interactions | Dimethyl and octene moieties | Leu, Val, Ile, Phe | Moderate to High |

| van der Waals Forces | Entire molecule | Various | Moderate |

This table is illustrative and based on general principles of molecular interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation for a molecule, providing information about electron distribution, molecular orbitals, and reaction energetics.

For (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, DFT calculations can be used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Studies on α,β-unsaturated ketones have shown that these calculations can provide valuable insights into their electronic properties and reaction mechanisms. rsc.orgnih.gov

The presence of the ketone and alkene functional groups in (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one creates a conjugated system that influences its electronic properties. The hydroxyl group also plays a significant role in determining the electron density distribution.

| Calculated Property | Significance | Predicted Trend for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one |

| HOMO Energy | Electron-donating ability | Moderate |

| LUMO Energy | Electron-accepting ability | Moderate |

| HOMO-LUMO Gap | Chemical reactivity and stability | Relatively small, indicating potential reactivity |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicts sites for electrophilic and nucleophilic attack | Negative potential around the oxygen atoms of the hydroxyl and ketone groups, positive potential around the hydrogen of the hydroxyl group. |

This table presents predicted trends based on the general electronic properties of beta-hydroxy ketones and unsaturated systems.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. edurev.in (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, being an acyclic and flexible molecule, can exist in numerous conformations. youtube.com Identifying the low-energy conformations is crucial as they are the most likely to be biologically active.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule in a simulated environment, such as in solution. cambridge.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of conformational changes and the calculation of thermodynamic properties. For flexible molecules, MD simulations provide a more dynamic picture compared to static quantum chemical calculations. rsc.org

The key rotatable bonds in (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one are the carbon-carbon single bonds in its backbone. The relative orientation of the hydroxyl, ketone, and vinyl groups will be determined by a balance of steric and electronic effects.

| Dihedral Angle | Description | Expected Stable Conformations |

| C3-C4-C5-C6 | Rotation around the bond between the ketone and the hydroxyl-bearing carbon | Gauche and anti conformations are likely to be energetically favorable. |

| C5-C6-C7-C8 | Rotation around the bond adjacent to the double bond | Conformations that minimize steric hindrance between the methyl and vinyl groups will be preferred. |

This table is a qualitative prediction of stable conformations based on general principles of conformational analysis.

In Silico Prediction of Biological Activity and ADME/Tox Properties (excluding human/clinical applications)

In silico methods are widely used in the early stages of drug discovery to predict the biological activity and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. nih.gov These predictions are based on the molecule's structure and physicochemical properties. Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed for these predictions.

For (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, a range of ADME/Tox properties can be predicted using publicly available software and web servers. These predictions help in assessing the compound's potential as a bioactive agent. It is important to note that these are predictions and require experimental validation.

| ADME/Tox Property | Predicted Value/Classification | Implication (Non-Clinical) |

| Molecular Weight | 170.25 g/mol | Favorable for good absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Can participate in interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Can participate in interactions with biological targets. |

| Predicted Oral Bioavailability | Good | Suggests the compound is likely to be absorbed after ingestion in animal models. |

| Predicted Toxicity (e.g., Ames test) | Likely non-mutagenic | Indicates a lower probability of causing genetic mutations. |

The values in this table are estimates based on the structure of the compound and typical predictions for similar natural products.

Cheminformatics and Data Mining for Octenone-Related Research

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. nih.govmdpi.com Data mining in this context involves extracting knowledge and insights from large chemical datasets. For a compound like (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, which is part of the vast chemical space of natural products, cheminformatics and data mining are invaluable. rsc.orgresearchgate.net

Databases of natural products, flavors, and fragrances can be mined to identify other compounds with similar structural motifs or sensory properties. acs.orgnih.gov This can help in understanding the structure-activity or structure-property relationships within this class of compounds. For example, a search for other octenone derivatives in these databases could reveal patterns in their occurrence, reported biological activities, or organoleptic properties.

Furthermore, machine learning models can be trained on these datasets to predict properties of new or uncharacterized compounds. eurekalert.org For instance, a model could be developed to predict the flavor profile of a molecule based on its chemical structure. The data for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one could be a data point in building such a model.

| Cheminformatics/Data Mining Application | Objective | Potential Outcome for Octenone Research |

| Chemical Space Analysis | To visualize and compare the structural diversity of known octenone derivatives. | Identification of under-explored areas of octenone chemical space for future synthesis and screening. |

| Similarity Searching | To find molecules with similar structures to (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one. | Discovery of other natural products with potentially similar biological activities or flavor profiles. |

| QSAR Modeling | To build predictive models for biological activity or physicochemical properties. | A model that can predict the sensory characteristics of novel octenone derivatives. |

| Natural Product Dereplication | To rapidly identify known compounds in complex mixtures. | Efficiently flagging the presence of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one in new plant extracts. |

Emerging Research Directions and Translational Research Potential

Development of Novel Stereoselective Methodologies for Chiral Octenone Scaffolds

The synthesis of chiral molecules like (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one, which contains a tertiary alcohol, presents a significant challenge in organic chemistry. researchgate.net The development of efficient and highly selective synthetic methods is crucial for accessing sufficient quantities of this and related compounds for further study. Current research in asymmetric synthesis offers several promising strategies.

Catalytic asymmetric addition of carbon nucleophiles to ketones is a primary route for creating chiral tertiary alcohols. researchgate.net Methodologies involving the use of chiral ligands with metal catalysts are being explored to control the stereochemistry of such additions. For instance, rationally designed chiral tridentate diamine/phenol (B47542) ligands have shown high enantioselectivity in the addition of organomagnesium reagents to ketones. nih.gov

Other promising approaches include:

Aldol (B89426) Reactions: As (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one is a β-hydroxy ketone, stereoselective aldol reactions represent a logical synthetic strategy. organic-chemistry.org The use of chiral catalysts or auxiliaries can control the formation of the desired stereoisomer.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines or phosphoric acids could potentially catalyze the enantioselective formation of the β-hydroxy ketone moiety.

Enzymatic Reactions: Biocatalysis, using enzymes such as aldolases, offers a highly selective and environmentally friendly approach to creating chiral molecules. researchgate.net

The table below summarizes some of the modern synthetic strategies that could be adapted for the stereoselective synthesis of chiral octenones.

| Synthetic Strategy | Description | Potential for (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one |

| Asymmetric Ketone Addition | Addition of organometallic reagents (e.g., Grignard) to a ketone precursor in the presence of a chiral ligand. nih.gov | Highly suitable for creating the chiral tertiary alcohol center. |

| Stereoselective Aldol Reaction | Condensation of an enolate with an aldehyde or ketone, where stereoselectivity is induced by a chiral catalyst or auxiliary. organic-chemistry.org | A direct and classical approach to forming the β-hydroxy ketone structure. |

| Organocatalysis | Use of chiral small molecules to catalyze the enantioselective C-C bond formation. nih.gov | Offers a metal-free alternative with high potential for enantiocontrol. |

| Biocatalysis (Enzymatic) | Employment of enzymes like aldolases or ketoreductases to perform highly specific stereoselective transformations. researchgate.netresearchgate.net | Provides excellent stereocontrol and mild reaction conditions. |

Elucidation of Complete Biosynthetic Pathways for Natural Octenones

The structure of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one suggests it is an irregular monoterpenoid. Terpenoids are a large class of natural products built from five-carbon isoprene (B109036) units. neliti.com While most monoterpenoids (C10) are formed by a "head-to-tail" condensation of two isoprene units, irregular monoterpenoids deviate from this rule. acs.org

The biosynthesis of the irregular monoterpene lavandulol, for example, involves the "head-to-middle" condensation of two dimethylallyl diphosphate (B83284) (DMAPP) units to form lavandulyl diphosphate (LPP), catalyzed by a specific synthase. nih.govresearchgate.net It is plausible that a similar non-canonical condensation mechanism is involved in the biosynthesis of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one.

Future research in this area will likely focus on:

Identification of Precursor Molecules: Determining the specific isoprenoid units and their condensation pattern that form the carbon skeleton of the octenone.

Enzyme Discovery: Identifying and characterizing the specific synthases, cyclases, and modifying enzymes (like oxidoreductases) responsible for the biosynthesis.

Genetic Elucidation: Sequencing the genome of Zanthoxylum armatum and other producing organisms to identify the gene clusters encoding the biosynthetic pathway.

Understanding the complete biosynthetic pathway would not only provide fundamental scientific knowledge but also open the door to producing this and other valuable irregular monoterpenoids through metabolic engineering in microbial hosts like Saccharomyces cerevisiae. nih.govnih.gov

Advanced Mechanistic Studies of Octenone Biological Activity in Model Organisms (non-human)

While the biological activity of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one itself has not been extensively studied, related compounds offer clues to its potential roles. For instance, other octenone derivatives and similar volatile organic compounds are known to act as semiochemicals in insects, influencing behaviors such as attraction and alarm signaling. researchgate.netresearchgate.net

Future research should investigate the effects of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one in various non-human model organisms. Key areas of study could include:

Insect Electrophysiology: Using techniques like electroantennography (EAG) to determine if this compound can be detected by insect antennae, suggesting a role as a pheromone or allomone.

Behavioral Assays: Observing the response of insects (e.g., pests, pollinators) to the compound to understand its potential as an attractant, repellent, or feeding deterrent. scirp.org

Antimicrobial Screening: Testing the compound against a panel of pathogenic fungi and bacteria to explore potential antimicrobial properties, a common feature of plant-derived secondary metabolites.

These studies will be crucial in elucidating the ecological role of this compound and identifying its potential for practical applications.

Applications in Agrochemical Research and Development

The discovery of novel, effective, and environmentally benign agrochemicals is a constant pursuit. Natural products are a rich source of lead compounds for the development of new herbicides, fungicides, and insecticides.

Herbicidal Potential: The genus Zanthoxylum, from which (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one has been isolated, is known to produce compounds with phytotoxic and herbicidal properties. nih.govnih.gov Further investigation is warranted to determine if this octenone exhibits selective herbicidal activity against common weeds. mdpi.com

Fungicidal Potential: The α,β-unsaturated ketone moiety present in some ketone-containing natural products is associated with antifungal activity. nih.govplos.org Studies on kava (B3030397) lactones, which also possess unsaturated lactone structures, have demonstrated significant fungicidal effects. nih.gov The potential of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one to inhibit the growth of plant pathogenic fungi should be systematically evaluated.

Insecticidal Potential: As mentioned, many plant-derived volatile compounds play a role in plant-insect interactions. scirp.org This octenone could be explored for its potential as a repellent to protect crops from pests or as an attractant for use in pest monitoring and trapping systems.

The following table outlines the potential agrochemical applications and the rationale for investigating them.

| Application Area | Rationale for Investigation |

| Herbicide | Other metabolites from the Zanthoxylum genus exhibit phytotoxic properties. nih.gov |

| Fungicide | The unsaturated ketone functional group is a feature of some known antifungal compounds. nih.gov |

| Insecticide/Repellent | Structurally similar volatile organic compounds act as insect semiochemicals. researchgate.net |

Design and Synthesis of Octenone-Based Molecular Tools for Chemical Biology Research

Molecular probes, such as fluorescently labeled or biotinylated compounds, are invaluable tools in chemical biology for studying the interactions of small molecules with their biological targets. mdpi.com The structure of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one offers functional handles that can be chemically modified to create such probes.

The hydroxyl and ketone groups are the most likely sites for modification:

Fluorescent Probes: A fluorescent tag (fluorophore) could be attached, for example, via an ether or ester linkage at the hydroxyl group. mdpi.com Such probes would allow for the visualization of the compound's distribution within cells or tissues, helping to identify its target sites.

Biotinylated Probes: Attaching a biotin (B1667282) molecule would enable affinity-based experiments. nih.gov For instance, a biotinylated version of the octenone could be used to pull down its protein binding partners from a cell lysate, which could then be identified by mass spectrometry.

The development of these molecular tools would be a critical step in elucidating the mechanism of action of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one and discovering its molecular targets within biological systems.

Q & A

Q. What are the standard analytical methods for identifying and quantifying (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and infrared (IR) spectroscopy are critical.

- Example Protocol : Use HPLC-grade solvents (e.g., methanol, acetonitrile) with a C18 reverse-phase column. Optimize gradient elution (e.g., 0.1% formic acid in water:acetonitrile) to resolve peaks. Validate methods using spike-and-recovery experiments in matrices like plant extracts or synthetic mixtures .

Q. How can researchers optimize the synthesis of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one to improve yield and purity?

Methodological Answer: Employ design-of-experiment (DoE) frameworks such as response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst concentration, solvent ratio). For example:

- Case Study : A lycopene extraction study used RSM to maximize yield by adjusting solvent polarity and extraction time . Apply similar principles to hydroxylation or ketone formation steps in your synthesis. Monitor intermediates via thin-layer chromatography (TLC) and purify via flash chromatography or recrystallization .

Q. What standardized assays are used to evaluate the antioxidant activity of this compound?

Methodological Answer: The DPPH radical scavenging assay and ABTS•+ decolorization assay are gold standards. Normalize results to Trolox equivalents (TEAC) for cross-study comparisons.

- Procedure : Prepare a 0.1 mM DPPH solution in ethanol. Mix with the compound at varying concentrations (10–100 µM), incubate for 30 min in the dark, and measure absorbance at 517 nm. Calculate inhibition (%) relative to a Trolox calibration curve .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Dose-Response Analysis : Use nonlinear regression models (e.g., sigmoidal curves) to identify threshold concentrations where activity shifts.

- Redox Profiling : Measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) under varying pH and oxygen levels.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate experiments .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one derivatives?

Methodological Answer:

- Synthetic Modifications : Introduce substituents (e.g., methyl, hydroxyl groups) at positions 2, 6, or 7. Compare bioactivity using isogenic compound libraries.

- Computational Modeling : Perform density functional theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant capacity. Validate predictions via in vitro assays .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at intervals (0, 1, 4, 24 h) and quantify degradation via HPLC-MS.

- Light/Oxygen Sensitivity : Expose to UV light (254 nm) or atmospheric oxygen, and track degradation kinetics using Arrhenius plots .

Q. What advanced techniques are used to study the compound’s interactions with biomacromolecules (e.g., proteins, DNA)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize bovine serum albumin (BSA) on a sensor chip and measure binding affinity () in real time.

- Molecular Docking : Use AutoDock Vina to simulate interactions with DNA helicases or antioxidant enzymes (e.g., catalase). Validate with fluorescence quenching assays .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze variability in biological replicates?

Methodological Answer:

- Preprocessing : Normalize data to internal controls (e.g., Trolox for antioxidant assays) and remove outliers via Grubbs’ test.

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish experimental noise from biologically significant variation. Report means ± standard deviation (SD) for triplicates .

Q. What metadata is critical to include when publishing studies on this compound?

Methodological Answer:

- Synthetic Details : Reaction temperature, solvent purity, catalyst batch, and purification steps.

- Bioassay Conditions : Cell line passage number, serum concentration, and incubation time.

- Instrument Parameters : HPLC column type, MS ionization mode, and NMR solvent .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in enantioselective synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.